3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Indole Moiety: The indole moiety can be introduced via a coupling reaction with an appropriate indole derivative.
Formation of Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the compound.
Substitution: The compound can undergo substitution reactions, especially at the indole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzothiazole and indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole and indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.
Indole Derivatives: Compounds with similar indole moieties, such as indole-3-carbinol.
Uniqueness
The uniqueness of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide lies in its combined benzothiazole and indole structures, which may confer unique biological activities and chemical properties compared to other compounds with only one of these moieties.
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H15N3O4S/c22-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-21-18(23)14-3-1-2-4-16(14)26(21,24)25/h1-7,9,11,19H,8,10H2,(H,20,22) |
InChI Key |
LRSMOBKFIDBNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.